Tribenzyltin acetate
Overview
Description
Tribenzyltin acetate is an organotin compound with the molecular formula C23H24O2Sn and a molecular weight of 451.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzyltin acetate can be synthesized through the reaction of tribenzyltin chloride with sodium acetate in an appropriate solvent. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organotin precursors and acetate sources under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tribenzyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tribenzyltin oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Tribenzyltin oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Scientific Research Applications
Tribenzyltin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its interactions with biological molecules and its potential as an antifungal and antibacterial agent.
Medicine: Research has investigated its potential therapeutic applications, including its effects on cancer cells.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tribenzyltin acetate involves its interaction with cellular components, leading to various biological effects. It can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to cell death, making it a potential candidate for anticancer therapies . The compound’s ability to disrupt cellular processes is attributed to its organotin structure, which allows it to interact with biological molecules effectively .
Comparison with Similar Compounds
- Dibenzyltin acetate
- Tributyltin acetate
- Triphenyltin acetate
Comparison: Tribenzyltin acetate is unique due to its specific organotin structure, which imparts distinct chemical and biological properties. Compared to dibenzyltin acetate and tributyltin acetate, this compound has a higher molecular weight and different reactivity patterns. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound in research and industrial applications .
Biological Activity
Tribenzyltin acetate (TBT-Ac) is an organotin compound that has garnered attention for its diverse biological activities, particularly in toxicology and pharmacology. This article examines its biological effects, mechanisms of action, and implications for human health and the environment, drawing from diverse sources.
This compound is a member of the organotin family, characterized by the presence of tin (Sn) bonded to three benzyl groups and one acetate group. Its chemical formula is CHOSn. The structure can be represented as follows:
This configuration contributes to its lipophilicity and potential for bioaccumulation in biological systems.
Toxicological Effects
Tribenzyltin compounds are known for their toxicity across various biological systems. Studies have shown that TBT-Ac exhibits significant immunotoxicity, reproductive toxicity, and neurotoxicity. The following table summarizes key toxicological findings:
Study | Organism | Effect | Reference |
---|---|---|---|
Attahiru et al. (1991) | Rats | Acute toxicity; behavioral changes | |
Dacre (1984) | Rabbits | Pathological changes in organs | |
Boogard et al. (2003) | Humans | Gastrointestinal irritation |
TBT-Ac has been classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) due to its endocrine-disrupting properties, which can lead to developmental and reproductive effects in mammals .
The biological activity of TBT-Ac is primarily mediated through its interactions with cellular membranes and protein targets. It has been shown to inhibit various enzymes, disrupt cellular signaling pathways, and induce oxidative stress:
- Enzyme Inhibition : TBT-Ac inhibits cholinesterase activity, leading to neurotoxic effects .
- Oxidative Stress : Exposure to TBT-Ac results in increased reactive oxygen species (ROS), contributing to cellular damage and apoptosis .
- Endocrine Disruption : TBT-Ac mimics estrogenic activity, affecting hormonal balance and reproductive health .
Case Studies
Several case studies have documented the effects of TBT-Ac exposure in both laboratory settings and real-world scenarios:
- Neurotoxic Effects in Rodents : A study demonstrated that neonatal exposure to TBT-Ac resulted in long-term neurobehavioral deficits in rats, including impaired learning and memory functions .
- Reproductive Toxicity : Research indicated that maternal exposure to TBT-Ac during pregnancy adversely affected fetal development, leading to altered gonadal gene expression profiles .
- Environmental Impact : TBT-Ac has been detected in marine environments, raising concerns about its bioaccumulation in aquatic organisms and subsequent effects on the food chain .
Properties
IUPAC Name |
tribenzylstannyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-6H,1H2;1H3,(H,3,4);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANSYMQXPWAEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586684 | |
Record name | (Acetyloxy)(tribenzyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-31-2 | |
Record name | Tribenzyltin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzyltin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Acetyloxy)(tribenzyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIBENZYLTIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD3UPJ2R96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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